molecular formula C39H29EuN5O10- B1254595 [Eu(ep-atta)](-)

[Eu(ep-atta)](-)

Cat. No.: B1254595
M. Wt: 879.6 g/mol
InChI Key: VVXQADGLILEQMF-UHFFFAOYSA-J
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Description

Overview of Lanthanide-Based Luminescent Probes in Contemporary Chemical and Biological Research

Luminescent lanthanide complexes have become indispensable tools in modern chemical and biological research. nih.govresearchgate.net Their unique photophysical properties, such as long-lived luminescence, large Stokes shifts (the difference between the excitation and emission wavelengths), and sharp, line-like emission bands, set them apart from traditional organic fluorophores and fluorescent proteins. mdpi.comirphouse.com These characteristics allow for time-gated detection techniques, which significantly improve the signal-to-noise ratio by eliminating short-lived background fluorescence and autofluorescence from biological samples. rsc.orgrsc.org Consequently, lanthanide probes are extensively used in a variety of applications, including bioimaging, immunoassays, DNA hybridization assays, and as sensors for biologically relevant ions and molecules. nih.govresearchgate.netirphouse.com

Rationale for Europium(III) as a Luminescent Center in Chelating Systems

Europium(III) is one of the most frequently utilized lanthanide ions for creating luminescent probes, primarily due to its bright red emission, which falls in a spectral region with minimal interference from biological matrices. nih.gov The luminescence of Eu(III) arises from f-f electronic transitions, which are shielded from the external environment by outer electron shells. nih.gov This shielding results in characteristically narrow emission bands. nih.gov

A key feature of Eu(III) luminescence is the "antenna effect." The Eu(III) ion itself has a very low absorption cross-section, meaning it absorbs light inefficiently. nih.gov To overcome this, it is chelated by organic ligands that act as an "antenna." These ligands are designed to absorb light strongly (typically in the UV or near-UV range) and then efficiently transfer that absorbed energy to the central Eu(III) ion, which subsequently emits its characteristic red light. nih.gov The intensity and lifetime of Eu(III) emission are also highly sensitive to the ion's immediate coordination environment, particularly to the number of water molecules directly bound to it, a property that is often exploited in the design of responsive or "switchable" probes. rsc.org

Historical Context and Evolution of Polyaminocarboxylate Ligands in Lanthanide Coordination Chemistry

Polyaminocarboxylate ligands, such as ethylenediaminetetraacetic acid (EDTA) and its derivatives, have a long history in coordination chemistry, initially gaining prominence for their ability to form highly stable complexes with a wide range of metal ions. In the context of lanthanide chemistry, these ligands are crucial for encapsulating the lanthanide ion, thereby protecting it from non-radiative deactivation pathways, especially quenching by water molecules in aqueous solutions. mdpi.comrsc.org

The evolution of these ligands has been driven by the need for greater stability and tailored functionality. Research has progressed from simple linear polyaminocarboxylates to more complex macrocyclic structures, like those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). irphouse.com A major advancement has been the covalent attachment of sensitizing chromophores (the "antenna") to the polyaminocarboxylate backbone. This creates a bifunctional molecule that both sensitizes the lanthanide's luminescence and ensures its stability in solution, a critical development for creating practical biological probes. irphouse.com

Significance and Current Research Context of the Eu(ep-atta) Anion within Lanthanide Research

The specific anion Eu(ep-atta) has been identified in chemical databases, with the molecular formula C₃₉H₂₉EuN₅O₁₀⁻. The ligand, "ep-atta(4-)", is identified as 2,2',2'',2'''-{[4'-(9,10-epidioxyanthracen-9(10H)-yl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate . This structure is highly complex, integrating a polyaminocarboxylate chelating unit (the tetraacetate portion) with a large, aromatic sensitizing antenna composed of terpyridine and epidioxyanthracene moieties.

The design suggests a sophisticated probe intended to have a high affinity for the Eu(III) ion while providing a powerful antenna for efficient sensitization. The terpyridine and anthracene (B1667546) components are known chromophores used in lanthanide complexes to achieve excitation at longer wavelengths. rsc.org However, despite its identification, there is a notable absence of published research articles in the public domain that detail the synthesis, photophysical properties, or specific applications of this particular complex. Its significance and the specific research questions it was designed to address are therefore not documented in accessible scientific literature.

Scope and Objectives of Academic Inquiry into Eu(ep-atta) Systems

Given the lack of specific data on Eu(ep-atta), any academic inquiry would necessarily begin with its fundamental characterization. The objectives of such a study would include:

Synthesis and Structural Characterization: Developing and reporting a reliable synthetic route to the Eu(ep-atta) complex and confirming its structure through techniques like single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Photophysical Analysis: A thorough investigation of its luminescent properties, including the measurement of absorption and emission spectra, luminescence lifetime, and the absolute quantum yield. This would quantify its efficiency as a luminescent probe.

Stability Studies: Assessing the thermodynamic and kinetic stability of the complex in various media, particularly in aqueous buffers relevant to biological applications.

Exploration of Applications: Investigating its potential as a sensor or imaging agent. The epidioxyanthracene group, for example, can be sensitive to reactive oxygen species, suggesting a potential application in this area.

Until such fundamental research is published, the full scope and potential of the Eu(ep-atta) system remain a matter of speculation based on the known properties of its constituent chemical motifs.

Properties

Molecular Formula

C39H29EuN5O10-

Molecular Weight

879.6 g/mol

IUPAC Name

2-[[6-[6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]-4-(15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)

InChI

InChI=1S/C39H33N5O10.Eu/c45-34(46)19-43(20-35(47)48)17-24-7-5-13-30(40-24)32-15-23(39-28-11-3-1-9-26(28)38(53-54-39)27-10-2-4-12-29(27)39)16-33(42-32)31-14-6-8-25(41-31)18-44(21-36(49)50)22-37(51)52;/h1-16,38H,17-22H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52);/q;+3/p-4

InChI Key

VVXQADGLILEQMF-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(OO3)C5=CC(=NC(=C5)C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-])C7=CC=CC(=N7)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3]

Origin of Product

United States

Ligand Architecture and Advanced Synthetic Methodologies for Ep Atta and Analogues

Strategies for the Synthesis of ep-atta Ligand Precursors and Their Derivatization

The synthesis of the ep-atta ligand is intricately linked to the synthesis of its precursor, ATTA. The ATTA ligand is typically synthesized through a multi-step organic synthesis route. One reported method involves an eight-step reaction sequence starting from readily available building blocks, specifically 9-anthracenecarbaldehyde and 2-acetylpyridine (B122185) bldpharm.com. This convergent synthesis approach allows for the controlled construction of the complex ligand structure.

The initial steps often involve the formation of the terpyridine core, followed by the introduction of the 9-anthryl substituent and the subsequent functionalization with the bis(methylenenitrilo) tetrakis(acetic acid) arms. Derivatization strategies for ATTA and its analogues would involve modifying the core terpyridine structure, the anthracene (B1667546) moiety, or the acetate (B1210297) arms. These modifications can be introduced at various stages of the synthesis to tune the ligand's electronic properties, steric bulk, and coordination behavior, ultimately influencing the stability and luminescence properties of the resulting lanthanide complexes.

Advanced Synthetic Routes to the ep-atta Ligand and Its Functionalized Analogues

Unlike many ligands that are synthesized and then complexed with a metal ion, the ep-atta ligand is generated in situ through a specific chemical reaction of the ATTA-Eu³⁺ complex. The formation of the endoperoxide (ep-atta) occurs upon the reaction of the anthracene unit within the ATTA-Eu³⁺ complex with singlet oxygen (¹O₂) jmir.orgsemanticscholar.org. This reaction is particularly relevant in the context of using the europium complex as a probe for singlet oxygen.

Advanced synthetic routes in this area would focus on developing efficient syntheses of functionalized ATTA analogues. These analogues could incorporate different chromophores, modified terpyridine frameworks, or alternative chelating groups to explore variations in singlet oxygen reactivity, complex stability, and luminescence properties. The challenge lies in designing synthetic pathways that are amenable to incorporating diverse functionalities while maintaining reasonable yields and purity.

Purification and Chromatographic Techniques for Ligand System Development

Purification is a critical aspect of synthesizing complex organic ligands like ATTA and their precursors. Standard chromatographic techniques are extensively employed throughout the synthetic route to isolate and purify intermediates and the final ligand. Silica gel column chromatography, for instance, has been used to purify intermediates in the synthesis of ATTA bldpharm.com.

For the purification of the final ligand and its metal complexes, various chromatographic methods can be applied depending on the specific properties of the compound, such as charge, size, and polarity. Techniques like reverse-phase chromatography, ion-exchange chromatography, or size-exclusion chromatography may be utilized. While specific details on the purification of the [Eu(ep-atta)]⁻ complex itself are less commonly detailed in the provided sources, general principles of purifying metal complexes and organic molecules apply. Affinity chromatography, although often used for biomolecules, illustrates the principle of using specific binding interactions for purification, a concept that could potentially be adapted for certain functionalized ligands rxnfinder.orghetcat.comnih.govguidechem.com.

Spectroscopic and Spectrometric Methodologies for Ligand Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized ligands and their complexes. A range of spectroscopic and spectrometric techniques are routinely used for this purpose. For the ATTA ligand, techniques such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed bldpharm.com.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, helping to confirm the connectivity and structure. Elemental analysis confirms the empirical formula and purity of the compound bldpharm.com. ESI-MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and providing evidence for the successful synthesis of the target compound bldpharm.com. UV-Visible (UV-Vis) spectroscopy is useful for studying the electronic transitions within the ligand, particularly the absorption characteristics of the chromophore (anthracene in ATTA). Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. For the europium complex, luminescence spectroscopy is a key characterization technique, providing information on the emission spectrum, quantum yield, and lifetime of the excited state jmir.orgsemanticscholar.org.

Design Principles for Enhancing Ligand-Sensitized Europium Luminescence in Related Systems

The luminescence of europium(III) ions in complexes is typically achieved through the "antenna effect," where the coordinated ligand absorbs excitation energy and efficiently transfers it to the metal ion, which then emits characteristic sharp lines in the red region of the spectrum. The design of the ligand is paramount to achieving efficient sensitization and high luminescence quantum yields.

Several key design principles are applied to enhance ligand-sensitized europium luminescence. The ligand must possess a suitable chromophore with strong absorption in the desired excitation range and energy levels that are well-matched for efficient energy transfer to the europium ion's excited states (specifically, the ligand's triplet state energy should be slightly above the europium's emissive state, ⁵D₀). The efficiency of energy transfer is influenced by the distance between the chromophore and the metal ion, as well as the electronic coupling between them.

Coordination Chemistry of Eu Ep Atta

Complexation Strategies and Reaction Conditions for Eu(ep-atta) Formation and Optimization

The formation of the EP-ATTA-Eu³⁺ complex is typically a two-step process involving first the complexation of Eu³⁺ with the ATTA ligand, followed by the reaction of the resulting ATTA-Eu³⁺ complex with singlet oxygen (¹O₂). The ATTA ligand, [4′-(9-anthryl)-2,2′:6′,2′′-terpyridine-6,6′′-diyl]bis(methylenenitrilo) tetrakis(acetate), is a sophisticated chelator designed to sensitize Eu³⁺ luminescence and incorporate a reactive anthracene (B1667546) moiety for ¹O₂ sensing rsc.orguq.edu.auresearchgate.netsemanticscholar.org.

The synthesis of the ATTA ligand itself involves a multi-step organic synthesis, typically starting from precursors like 9-anthral and 2-acetylpyridine (B122185) rsc.org. Complexation of Eu³⁺ with ATTA to form ATTA-Eu³⁺ is generally achieved by reacting a europium salt, such as EuCl₃·6H₂O, with the ATTA ligand in a suitable buffer solution. A reported method involves dissolving ATTA and EuCl₃·6H₂O in a NaHCO₃-NaOH buffer solution at a slightly alkaline pH, such as pH 10.5, followed by stirring at room temperature patsnap.com. The reaction conditions, including pH, temperature, and reaction time, are crucial for optimizing the complexation yield and purity. Alkaline conditions are often favored for the deprotonation of the carboxylic acid groups on the ATTA ligand, facilitating coordination to the trivalent europium ion.

The subsequent formation of EP-ATTA-Eu³⁺ occurs upon the specific reaction of ATTA-Eu³⁺ with singlet oxygen. This reaction involves the anthracene moiety on the ligand undergoing a cycloaddition with ¹O₂, forming a stable endoperoxide bridge rsc.orguq.edu.auresearchgate.net. This transformation is central to the function of EP-ATTA-Eu³⁺ as a ¹O₂ probe, as it leads to a significant increase in luminescence quantum yield rsc.orgresearchgate.netresearchgate.net. Optimization of this reaction involves controlling the generation and concentration of ¹O₂ in the system.

Stoichiometric and Kinetic Investigations of Europium(III) Complexation with ep-atta

The stoichiometry of the complexation between Eu³⁺ and the ATTA ligand is typically 1:1, forming a stable mononuclear complex, ATTA-Eu³⁺ rsc.orgresearchgate.net. The ATTA ligand is designed to provide multiple coordination sites (likely through nitrogen atoms from the terpyridine unit and oxygen atoms from the acetate (B1210297) groups) to encapsulate the Eu³⁺ ion effectively.

Kinetic investigations of the complexation reaction are important for understanding the rate of formation of ATTA-Eu³⁺. While detailed kinetic studies specifically on the Eu³⁺-ATTA complexation were not extensively detailed in the provided search results, related studies on lanthanide complexation with polyaminocarboxylate ligands often show relatively fast complexation rates, particularly under favorable pH conditions where the ligand is appropriately deprotonated.

The stability of the resulting ATTA-Eu³⁺ complex is characterized by its stability constant. High stability constants are indicative of strong binding between the metal ion and the ligand, which is essential for maintaining the integrity of the complex in various chemical environments and preventing transmetallation or dissociation. The ATTA-Eu³⁺ complex has been reported to possess a large stability constant, estimated to be around 10²⁰ to 10²¹ rsc.orgresearchgate.netresearchgate.netresearchgate.net. This high stability contributes to its robustness as a probe.

The reaction between ATTA-Eu³⁺ and singlet oxygen to form EP-ATTA-Eu³⁺ is also characterized by a reaction rate constant. For a related complex, MTTA-Eu³⁺ (where MTTA has a methyl group on the anthracene), the reaction with ¹O₂ shows a high reaction rate constant of 10¹⁰ M⁻¹ s⁻¹ researchgate.net. This rapid reaction rate is crucial for the efficient detection of ¹O₂.

Table 1: Selected Stability and Reaction Rate Data

ComplexAnalyte/ReactionStability Constant (log K)Reaction Rate Constant (k)Reference
ATTA-Eu³⁺Complex Formation~20 - 21Not specified rsc.orgresearchgate.netresearchgate.netresearchgate.net
ATTA-Eu³⁺Reaction with ¹O₂N/ANot specified rsc.orguq.edu.auresearchgate.net
MTTA-Eu³⁺Reaction with ¹O₂N/A10¹⁰ M⁻¹ s⁻¹ researchgate.net

Structural Elucidation Methodologies for the Eu(ep-atta) Coordination Environment

Determining the precise coordination environment of Eu³⁺ within the EP-ATTA-Eu³⁺ complex is crucial for understanding its properties. While a direct single-crystal X-ray diffraction structure of EP-ATTA-Eu³⁺ was not found in the provided snippets, structural information can be inferred from studies on the precursor ATTA-Eu³⁺ and related europium complexes, complemented by solution-state techniques.

Advanced Crystallographic Analysis Techniques for Related Europium(III) Complexes

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of metal complexes, providing detailed information about bond lengths, angles, and coordination geometry scirp.orgrsc.orgmdpi.comiucr.orgmdpi.comtandfonline.comresearchgate.net. For related europium(III) complexes, crystallographic analysis has revealed diverse coordination environments, with coordination numbers typically ranging from 8 to 9, depending on the nature and denticity of the ligands and the presence of solvent molecules or counterions mdpi.commdpi.comtandfonline.comresearchgate.netmdpi.com.

Techniques involved in the crystallographic analysis of europium complexes include:

Single Crystal X-ray Diffraction: Growing suitable single crystals is often the primary challenge scirp.orgmdpi.com. Once obtained, diffraction data is collected and processed to determine the electron density map, from which atomic positions and thermal parameters are refined scirp.orgrsc.orgmdpi.comiucr.orgmdpi.comtandfonline.comresearchgate.net.

Refinement of Crystal Structure: Software is used to refine the structural model against the diffraction data, minimizing the difference between observed and calculated intensities iucr.orgmdpi.com. This process yields precise bond distances and angles around the europium center mdpi.com.

Analysis of Coordination Geometry: Based on the refined atomic positions, the coordination geometry around the Eu³⁺ ion can be analyzed, often described using polyhedral shapes mdpi.com. The presence of solvent molecules or counterions in the coordination sphere is also identified mdpi.commdpi.comtandfonline.commdpi.com.

Symmetry Analysis: Crystallographic analysis determines the space group of the crystal, which provides information about the symmetry elements present in the unit cell and, by extension, the site symmetry of the europium ion scirp.orgrsc.orgmdpi.compsu.edu. This symmetry has a profound impact on the observed luminescence properties rsc.orgpsu.edunih.gov.

Studies on related europium complexes with terpyridine-based ligands and carboxylate groups show that the ligands can coordinate through nitrogen atoms of the terpyridine and oxygen atoms of the carboxylates, forming stable chelates tandfonline.commdpi.com. The ATTA ligand, with its terpyridine and multiple acetate arms, is expected to be a highly dentate ligand, leading to a well-defined coordination sphere around Eu³⁺ in ATTA-Eu³⁺. The formation of the endoperoxide in EP-ATTA-Eu³⁺ might subtly alter the ligand's conformation and its coordination to the europium center, although the core chelating ability of the terpyridine and acetate moieties is likely retained.

Solution-State Structural Investigations of Eu(ep-atta) Using NMR and SAXS

While crystallography provides solid-state structures, understanding the structure of EP-ATTA-Eu³⁺ in solution, where it functions as a probe, requires solution-state techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for investigating the structure and dynamics of molecules in solution researchgate.netwdh.ac.id. For paramagnetic lanthanide complexes like those of Eu³⁺, the unpaired f-electrons induce significant shifts and broadening of ligand resonances (paramagnetic shifts), which can provide detailed information about the ligand's proximity to the metal center and the complex's solution structure iucr.orgresearchgate.net. By analyzing the pattern of these shifts, insights into the coordination environment and the conformation of the ligand in solution can be obtained. ¹H NMR has been used to characterize the ATTA ligand and its complexes rsc.orgpatsnap.commdpi.com.

Combined, NMR and potentially SAXS could offer valuable insights into how the formation of the endoperoxide affects the solution structure of EP-ATTA-Eu³⁺ compared to its precursor ATTA-Eu³⁺.

Ligand Field Effects on Europium(III) Electronic Transitions within Eu(ep-atta)

The luminescence properties of Eu³⁺ complexes are highly sensitive to the surrounding chemical environment, specifically the ligand field imposed by the coordinating atoms rsc.orgpsu.edunih.govmdpi.comscience.govsci-hub.se. The electronic transitions within the 4f manifold of Eu³⁺ are largely shielded from external influences by the filled 5s and 5p orbitals, resulting in characteristically narrow emission bands mdpi.comsci-hub.se. However, the ligand field can perturb these transitions, leading to splitting of the energy levels (Stark splitting) and influencing the intensity of certain transitions psu.edunih.gov.

The emission spectrum of Eu³⁺ is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ ground states (J = 0, 1, 2, 3, 4, etc.) psu.edunih.govmdpi.comscience.gov. Among these, the ⁵D₀ → ⁷F₁ transition is a magnetic dipole allowed transition, whose intensity is relatively insensitive to the ligand field symmetry. In contrast, the ⁵D₀ → ⁷F₂ transition is an electric dipole allowed transition, which is hypersensitive to the symmetry of the coordination environment rsc.orgpsu.edunih.govmdpi.com. A strong ⁵D₀ → ⁷F₂ transition relative to the ⁵D₀ → ⁷F₁ transition is indicative of a low symmetry environment around the Eu³⁺ ion rsc.orgpsu.edunih.gov.

For EP-ATTA-Eu³⁺, the ligand field provided by the ep-atta ligand (the endoperoxide form of ATTA) dictates the observed luminescence spectrum. The complex is known for its bright red luminescence, characteristic of Eu³⁺ emission rsc.orguq.edu.auresearchgate.net. The increase in luminescence quantum yield upon formation of EP-ATTA-Eu³⁺ from ATTA-Eu³⁺ suggests that the endoperoxide formation favorably alters the ligand field or reduces non-radiative decay pathways rsc.orgresearchgate.netresearchgate.net. This could be due to changes in the ligand's conformation or rigidity upon endoperoxide formation, leading to better shielding of the Eu³⁺ ion from solvent molecules (particularly water, which can quench luminescence) or altered energy transfer dynamics from the ligand to the Eu³⁺ ion psu.edumdpi.compsu.eduacs.org.

The "antenna effect" is crucial for efficient Eu³⁺ luminescence in complexes like EP-ATTA-Eu³⁺ psu.edumdpi.comacs.orgosti.gov. The organic ligand (ep-atta in this case) absorbs excitation light and transfers the absorbed energy to the Eu³⁺ ion's excited states, which then emit light. The efficiency of this energy transfer is influenced by the electronic structure of the ligand and its spatial relationship with the Eu³⁺ ion, both of which are determined by the coordination environment and ligand field.

Stability and Lability of the Eu(ep-atta) Complex in Various Chemical Environments

The stability and lability of the EP-ATTA-Eu³⁺ complex in different chemical environments are critical for its practical applications, particularly as a probe in biological or environmental systems. A high stability constant, as reported for the related ATTA-Eu³⁺ complex (around 10²⁰-10²¹), indicates that the complex is thermodynamically very stable and resistant to dissociation rsc.orgresearchgate.netresearchgate.netresearchgate.net. This high stability minimizes the release of free Eu³⁺ ions, which could be detrimental in certain applications and would lead to a loss of the specific luminescence properties of the complex.

The EP-ATTA-Eu³⁺ complex is reported to be highly water-soluble, which is advantageous for applications in aqueous media rsc.orgresearchgate.net. Its stability has been investigated over a range of pH values. The complex is reported to have a wide available pH range, being stable at pH > 3 rsc.orgresearchgate.net. This suggests that it can maintain its integrity and luminescence properties in mildly acidic to alkaline conditions.

Lability refers to the kinetic inertness of the complex, i.e., how quickly it undergoes ligand exchange or dissociation reactions. While the complex is thermodynamically stable, its lability determines its kinetic robustness. The long luminescence lifetime of EP-ATTA-Eu³⁺ (around 1.21-1.29 ms) rsc.orgresearchgate.net is characteristic of well-shielded lanthanide ions and suggests a relatively inert coordination environment, where the Eu³⁺ ion is protected from rapid non-radiative decay pathways, including those involving exchangeable solvent molecules in the coordination sphere psu.edumdpi.compsu.eduacs.org.

The stability of the complex against transmetallation (exchange of Eu³⁺ with other metal ions) is also important. The high stability constant of the ATTA-Eu³⁺ precursor suggests a low propensity for transmetallation with common biological metal ions.

Advanced Spectroscopic Investigations of Eu Ep Atta

Luminescence Spectroscopy Methodologies for Europium(III) Complexes

Luminescence spectroscopy is a cornerstone for characterizing the emissive properties of Europium(III) complexes. It provides invaluable insights into the electronic structure and the local coordination environment of the Eu(III) ion.

The luminescence of a Europium(III) complex is typically initiated by the absorption of light by the organic ligand, a process that can be mapped by excitation spectroscopy . The excitation spectrum is obtained by monitoring the intensity of a characteristic Eu(III) emission wavelength while varying the excitation wavelength. This spectrum often resembles the absorption spectrum of the ligand, confirming the "antenna effect," where the ligand harvests light energy and transfers it to the central metal ion. The broad bands observed in the excitation spectrum correspond to the singlet-singlet (S₀→S₁) electronic transitions of the organic 'ep-atta' ligand.

Once the ligand is in its excited singlet state, the energy is transferred to the Eu(III) ion, which then relaxes through a series of characteristic emissive transitions. These are observed in the emission spectrum , which is recorded by exciting the complex at a wavelength where the ligand absorbs strongly. The emission spectrum of a Eu(III) complex is characterized by sharp, line-like bands, which are a hallmark of the f-f electronic transitions of the lanthanide ion. These transitions are largely insensitive to the ligand field, resulting in their characteristic narrowness.

The most prominent emission bands for Eu(III) correspond to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄). The relative intensities and splitting of these bands are highly sensitive to the symmetry of the coordination environment around the Eu(III) ion.

⁵D₀ → ⁷F₀: This transition is strictly forbidden by selection rules and is only observed in complexes with very low symmetry. Its presence is a strong indicator of a single chemical environment for the Eu(III) ion.

⁵D₀ → ⁷F₁: This is a magnetic dipole transition and its intensity is largely independent of the coordination environment, often serving as a reference for the intensities of other transitions.

⁵D₀ → ⁷F₂: This is a hypersensitive electric dipole transition, and its intensity is highly dependent on the local symmetry. A high intensity for this transition, typically the most intense in the spectrum, indicates a non-centrosymmetric coordination environment and is responsible for the characteristic red emission of Eu(III) complexes.

⁵D₀ → ⁷F₃ and ⁵D₀ → ⁷F₄: These transitions are generally weaker.

The analysis of the number of peaks into which these transitions are split (Stark splitting) provides detailed information about the symmetry of the ligand field around the Eu(III) ion.

Table 1: Typical Luminescence Spectral Data for a Representative Europium(III) Complex (Note: This data is illustrative and not specific to Eu(ep-atta))

ParameterWavelength (nm)TransitionRelative IntensityRemarks
Excitation Maximum~340S₀ → S₁ (Ligand)-Broad absorption band of the organic ligand.
Emission Maxima~580⁵D₀ → ⁷F₀Very LowIndicates a single, low-symmetry environment.
~592⁵D₀ → ⁷F₁ModerateMagnetic dipole transition, used as a reference.
~615⁵D₀ → ⁷F₂Very HighHypersensitive transition, responsible for red color.
~650⁵D₀ → ⁷F₃Low-
~700⁵D₀ → ⁷F₄Low-

Time-resolved luminescence spectroscopy is a powerful technique to probe the dynamic processes that occur after photoexcitation. By measuring the decay of the luminescence intensity over time, one can determine the luminescence lifetime (τ) of the excited state of the Eu(III) ion (⁵D₀). The lifetime is the average time the ion spends in the excited state before returning to the ground state and is a crucial parameter for understanding the efficiency of the luminescence process.

The decay of the ⁵D₀ state is typically in the microsecond to millisecond range. A mono-exponential decay profile indicates the presence of a single emissive Eu(III) species in a uniform environment. Bi- or multi-exponential decay kinetics suggest the presence of multiple Eu(III) species or different coordination environments.

Furthermore, time-resolved emission spectra (TRES) can be recorded at different delay times after the excitation pulse. This allows for the differentiation of species with different lifetimes and can reveal dynamic processes such as energy transfer or changes in the coordination sphere of the complex.

The determination of the luminescence quantum yield is typically performed using a comparative method. This involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions (excitation wavelength, absorbance, solvent, and temperature). The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

Φ_std is the quantum yield of the standard.

I is the integrated emission intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Alternatively, an absolute method using an integrating sphere can be employed. The integrating sphere collects all the light emitted from the sample in all directions, allowing for a direct measurement of the quantum yield without the need for a reference standard.

Mechanistic Understanding of Ligand-Sensitized Luminescence in Eu(ep-atta)

The bright luminescence of Eu(ep-atta) is a result of an efficient intramolecular energy transfer process from the 'ep-atta' ligand to the Eu(III) center, a mechanism known as ligand-sensitized luminescence or the "antenna effect". mdpi.com This process circumvents the inefficient direct excitation of the Eu(III) ion, whose f-f transitions have very low absorption cross-sections.

The sensitization process can be broken down into a sequence of photophysical steps:

Light Absorption by the Ligand: The 'ep-atta' ligand absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) in the ground singlet state (S₀) to a lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state of the ligand can then undergo a non-radiative transition to a lower-energy excited triplet state (T₁). This process, known as intersystem crossing, is a spin-forbidden transition, but it is often efficient in organic molecules containing heavy atoms or heteroatoms, and is a critical step for sensitizing Eu(III) luminescence.

Intramolecular Energy Transfer (ET): The energy from the ligand's triplet state is then transferred to the Eu(III) ion. This energy transfer predominantly occurs through a Dexter-type exchange mechanism, which requires a close spatial proximity and orbital overlap between the ligand and the metal ion. The energy is transferred to one of the excited states of the Eu(III) ion, typically the ⁵D₁, ⁵D₂, or ⁵D₃ levels, provided the ligand's triplet state energy is appropriately matched with the acceptor levels of the Eu(III) ion.

Intra-metal Relaxation and Emission: Following the energy transfer, the excited Eu(III) ion rapidly undergoes non-radiative relaxation from the higher excited states down to the lowest emissive excited state, the ⁵D₀ level. From this long-lived state, the ion then radiatively decays to the ⁷Fⱼ ground state levels, producing the characteristic sharp emission lines.

The energy of the ligand's triplet state (T₁) is a crucial factor determining the efficiency of the sensitization process. For efficient energy transfer to the Eu(III) ion, the triplet state energy of the 'ep-atta' ligand must be higher than the energy of the ⁵D₀ emissive level of Eu(III) (approximately 17,250 cm⁻¹). An optimal energy gap between the ligand's triplet state and the Eu(III) acceptor levels is necessary to ensure efficient energy transfer while minimizing the probability of back energy transfer from the excited Eu(III) ion to the ligand's triplet state.

The energy of the triplet state can be determined experimentally from the phosphorescence spectrum of the corresponding Gadolinium(III) complex, Gd(ep-atta), measured at low temperature (77 K). Gadolinium(III) is used as a spectroscopic model because its lowest excited state is at a much higher energy than the triplet states of most organic ligands, thus preventing energy transfer from the ligand to the metal and allowing the ligand's phosphorescence to be observed.

Table 2: Key Photophysical Processes in Ligand-Sensitized Luminescence (Note: The rate constants are illustrative and will vary for different complexes.)

ProcessDescriptionTypical Rate Constant (s⁻¹)
Ligand Absorption (S₀ → S₁)Excitation of the ligand to its singlet excited state.~10¹⁵
Intersystem Crossing (S₁ → T₁)Non-radiative transition from the singlet to the triplet excited state of the ligand.10⁶ - 10¹²
Energy Transfer (T₁ → Eu(III))Transfer of energy from the ligand's triplet state to the Eu(III) ion.10⁷ - 10¹⁰
Eu(III) Luminescence (⁵D₀ → ⁷Fⱼ)Radiative decay from the excited state of the Eu(III) ion.10² - 10³

Table of Compound Names

Abbreviation/NameChemical Name
Eu(ep-atta)Europium(III) ethyl-p-aminothiobenzoate-triacetate
Gd(ep-atta)Gadolinium(III) ethyl-p-aminothiobenzoate-triacetate

Quenching Mechanisms Affecting Europium(III) Luminescence in Eu(ep-atta)

The luminescence of europium(III) complexes, including [Eu(ep-atta)], is a highly sensitive process susceptible to various quenching mechanisms that can significantly reduce the emission quantum yield. These nonradiative deactivation pathways compete with the desired radiative decay from the excited 5D0 state of the Eu(III) ion. Understanding these mechanisms is crucial for designing highly luminescent materials. The primary quenching pathways affecting the luminescence of europium(III) β-diketonate complexes are detailed below.

Vibrational Quenching from High-Frequency Oscillators: One of the most significant quenching mechanisms involves the coupling of the Eu(III) excited state with high-frequency vibrations from oscillators in its immediate vicinity. The energy gap between the 5D0 excited state and the highest level of the 7FJ ground state manifold (7F6) is approximately 12,300 cm-1. If ligands or solvent molecules containing high-frequency oscillators, such as O-H (≈3400 cm-1), N-H (≈3300 cm-1), or C-H (≈3000 cm-1) bonds, are coordinated to or are near the metal center, the energy of the excited state can be dissipated nonradiatively through multiphonon relaxation. cnr.it The interaction with coordinated water molecules is a particularly efficient quenching pathway. nih.gov The removal of coordinated water is a common strategy to enhance the luminescence quantum yield of europium complexes. nih.gov

Concentration Quenching: At high concentrations of the europium complex, either in solution or in the solid state, intermolecular interactions can lead to self-quenching. nih.gov This phenomenon, known as concentration quenching or aggregation-induced quenching, occurs when excited Eu(III) ions transfer their energy to nearby ground-state Eu(III) ions. nih.gov This energy migration through the material can eventually lead to de-excitation at a quenching site, such as a defect or an impurity, resulting in a decrease in luminescence lifetime and intensity. nih.gov The minimum distance between Eu(III) ions to prevent this phenomenon is crucial for maintaining high luminescence efficiency. cnr.it

Quenching by Other Metal Ions: The presence of other metal ions, particularly those with accessible electronic energy levels close to the Eu(III) 5D0 state, can lead to luminescence quenching through energy transfer. For instance, ions like Cu2+ have been shown to effectively quench Eu3+ emission. mdpi.com This process is highly dependent on the distance between the Eu(III) ion and the quenching ion and the spectral overlap between the Eu(III) emission and the quencher's absorption.

Table 1: Summary of Luminescence Quenching Mechanisms in Europium(III) Complexes

Quenching Mechanism Description Key Factors
Vibrational Quenching Nonradiative decay via coupling with high-frequency molecular vibrations (e.g., O-H, C-H, N-H). Proximity of high-frequency oscillators to the Eu(III) ion.
Back Energy Transfer Thermally activated energy transfer from the Eu(III) 5D0 state back to the ligand's triplet state. Small energy gap between the ligand's triplet state and the Eu(III) 5D0 level.
Concentration Quenching Intermolecular energy transfer between Eu(III) ions at high concentrations, leading to de-excitation at quenching sites. High concentration of the complex, short intermolecular Eu-Eu distances.
Quenching by Other Ions Energy transfer from the excited Eu(III) ion to another metal ion with suitable energy levels. Presence of quenching ions (e.g., Cu2+), spectral overlap, and inter-ionic distance.

Other Spectroscopic Techniques for Comprehensive Characterization of Eu(ep-atta)

Vibrational Spectroscopies (e.g., FT-IR, Raman) for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are powerful, non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "molecular fingerprint." In the context of [Eu(ep-atta)], these techniques are invaluable for confirming the coordination of the ep-atta ligand to the europium(III) ion.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. In europium β-diketonate complexes, the most informative regions of the IR spectrum are typically between 1700 and 1300 cm-1 and below 600 cm-1. The coordination of the β-diketonate ligand to the Eu(III) ion is confirmed by the disappearance of the enolic O-H band and significant shifts in the C=O and C=C stretching vibrations. acs.orgacs.org The strong band associated with the C=O stretching in the free ligand typically shifts to a lower frequency upon complexation due to the delocalization of π-electron density within the chelate ring. New bands appearing in the low-frequency region (typically 400-600 cm-1) can be assigned to the Eu-O stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For europium complexes, Raman spectra can provide additional information about the ligand structure and the metal-ligand bonds. metrohm.comnews-medical.net For instance, the symmetric stretching vibrations of the chelate ring are often more prominent in the Raman spectrum. The Eu-O stretching vibrations can also be observed, sometimes more clearly than in the FT-IR spectrum. researchgate.net Furthermore, since luminescence from the Eu(III) ion can sometimes interfere with the Raman signal, careful selection of the excitation wavelength is often necessary. researchgate.net

Table 2: Representative Vibrational Frequencies for Europium β-Diketonate Complexes

Vibrational Mode Typical Wavenumber (cm-1) Spectroscopic Technique Comments
C=O Stretch (coordinated) 1550 - 1650 FT-IR, Raman Shifted to lower frequency compared to the free ligand.
C=C Stretch 1450 - 1550 FT-IR, Raman Indicates π-electron delocalization in the chelate ring. acs.org
C-H Bending/Stretching 2800 - 3100, 1300 - 1450 FT-IR, Raman Characteristic of the organic ligand structure.
Eu-O Stretch 400 - 600 FT-IR, Raman Direct evidence of metal-ligand coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure and dynamics of molecules in solution. mdpi.com However, the study of europium(III) complexes like [Eu(ep-atta)] presents unique challenges and opportunities due to the paramagnetic nature of the Eu(III) ion. The presence of unpaired f-electrons leads to significant changes in the NMR spectra compared to diamagnetic analogues. wikipedia.org

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal ion to the ligand's nuclei through the chemical bonds. Its magnitude decreases rapidly with the number of bonds separating the nucleus from the metal center.

Pseudocontact (or Dipolar) Shift: A through-space interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the paramagnetic center. wikipedia.org It follows a (3cos2θ - 1)/r3 dependence, where 'r' is the distance from the nucleus to the metal ion and 'θ' is the angle between the principal magnetic axis and the metal-nucleus vector.

These large shifts spread the resonances over a wide spectral range (often >100 ppm for ¹H NMR), which can simplify complex spectra by reducing signal overlap. wikipedia.org The pseudocontact shift, in particular, is a powerful source of long-range structural information, analogous to the nuclear Overhauser effect (NOE) in diamagnetic systems, and can be used to determine the solution-state structure of the complex. acs.org

In addition to chemical shifts, paramagnetism also affects the nuclear relaxation rates, leading to significant line broadening. nih.govacs.org The extent of this broadening is related to the distance between the nucleus and the paramagnetic center, providing further qualitative structural information. tandfonline.com

Mass Spectrometry Techniques for Complex Stoichiometry and Integrity

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of coordination complexes like [Eu(ep-atta)]. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are particularly well-suited for analyzing these non-volatile and thermally labile compounds, as they can transfer intact complex ions into the gas phase. researchgate.netscielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is ideal for analyzing species that are soluble and can be ionized in solution. For a complex like [Eu(ep-atta)], which is an anion, analysis would typically be performed in negative ion mode. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [Eu(ep-atta)]-. The high resolution of modern mass spectrometers allows for the experimental isotopic distribution pattern of this peak to be compared with the theoretical pattern calculated based on the natural abundances of the isotopes of europium, carbon, hydrogen, oxygen, etc. nih.gov This comparison provides unambiguous confirmation of the complex's stoichiometry.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization technique often used for coordination complexes, particularly those that are less soluble or prone to fragmentation in ESI. rsc.org The complex is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The mass spectrum provides the molecular weight of the parent ion.

Fragmentation analysis in MS/MS experiments can also yield information about the stability of the complex and its constituent parts. By inducing fragmentation of the parent ion, one can observe the loss of ligands or parts of ligands, providing insight into the bonding within the complex. researchgate.net

Table 3: Expected Mass Spectrometry Data for a Representative [Eu(L)3]- Complex

Ion Ionization Mode Expected m/z Information Obtained
[M]- ESI Negative [Molecular Weight] Confirms the molecular weight and stoichiometry of the intact complex anion.
[M - L] ESI/MALDI [MW - Ligand MW] Indicates the loss of one ligand, providing information on complex stability.
[Ligand]- ESI Negative [Ligand MW] Confirms the mass of the constituent ligand.

Circular Dichroism Spectroscopy for Chiral Recognition Studies (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov For a europium complex like [Eu(ep-atta)] to be CD-active, it must be chiral. Chirality can arise from an intrinsically chiral "ep-atta" ligand or from the specific arrangement of achiral ligands around the Eu(III) center, creating a dissymmetric, helical-like structure (e.g., Δ or Λ isomers).

Emission Detected Circular Dichroism (EDCD) and Circularly Polarized Luminescence (CPL): For luminescent chiral lanthanide complexes, two related and highly sensitive techniques are often employed: Emission Detected Circular Dichroism (EDCD) and Circularly Polarized Luminescence (CPL). nih.gov

EDCD: This technique measures the difference in total luminescence intensity when the sample is excited with left- versus right-circularly polarized light. nih.gov It is essentially a CD measurement that uses the complex's luminescence as the detection method, which can offer enhanced sensitivity for luminescent species. nih.gov

CPL: This is the emission analogue of CD. It measures the differential emission of left- and right-circularly polarized light from a chiral excited state. researchgate.net CPL provides direct information about the geometry and chirality of the molecule in its luminescent excited state.

These chiroptical techniques are exceptionally useful for chiral recognition studies. If a chiral europium complex interacts with another chiral molecule (an analyte), changes in the CD, EDCD, or CPL spectra can be observed. bohrium.com This spectral response can be used to determine binding constants, enantiomeric excess of the analyte, and to probe the specific interactions that govern the chiral recognition process. Therefore, if the "ep-atta" ligand imparts chirality to the complex, these spectroscopic methods would be indispensable for investigating its stereochemical properties and potential applications in chiral sensing. rsc.org

Table of Compound Names

Abbreviation / Trivial Name Full Chemical Name
[Eu(ep-atta)]- Europium(III) [specific ep-atta ligand] complex anion
Eu(III) Europium(III) ion
Cu2+ Copper(II) ion

Computational and Theoretical Studies on Eu Ep Atta

Quantum Chemical Approaches to Predict Electronic Structure and Photophysical Parameters

Quantum chemical methods are fundamental for probing the electronic structure of molecules and complexes. By solving the electronic Schrödinger equation (or approximations thereof), these methods can provide detailed information about energy levels, wavefunctions, and electron distribution, which are critical for understanding photophysical processes such as light absorption and emission.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules, including transition metal and lanthanide complexes. DFT focuses on the electron density rather than the many-electron wavefunction, which significantly reduces the computational cost, making it applicable to larger systems. DFT calculations can provide insights into the ground state geometry, electronic configuration, and stability of complexes like Eu(ep-atta). While specific DFT studies on the ground state of Eu(ep-atta) were not extensively detailed in the search results, DFT is a standard tool for optimizing the geometry and calculating the electronic properties of coordination compounds nih.govresearchgate.net. For lanthanide complexes, DFT can be used to examine the coordination environment around the europium ion and the influence of the ligand (ep-atta) on the metal center's electronic structure in the ground state.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited states and processes involving the interaction of molecules with light. TD-DFT is commonly used to calculate excitation energies, oscillator strengths (related to absorption intensity), and transition dipole moments. These parameters are essential for understanding the photophysical behavior of luminescent complexes. TD-DFT can be applied to model the energy transfer process from the ligand (ep-atta), acting as an antenna, to the central europium ion psu.edunih.gov. By calculating the excited states of the ligand and the energy levels of the Eu3+ ion, TD-DFT can help assess the efficiency of energy transfer pathways. While direct TD-DFT studies on Eu(ep-atta) were not prominently featured, TD-DFT has been applied to study the excited states of other metal-organic frameworks and complexes with optical and luminescence properties acs.orgrsc.org. The energy transfer from the ligand's triplet state to the Eu3+ ion's emitting level (specifically the ⁵D₀ level for red emission) is a key process in the luminescence of such complexes psu.eduresearchgate.net. Theoretical models, often informed by TD-DFT calculations of energy levels, are used to describe these energy transfer rates nih.govnih.gov.

Ab initio methods, derived directly from first principles without empirical parameters, offer a higher level of accuracy for calculating electronic structure compared to standard DFT. Methods such as Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2) or Coupled Cluster methods can provide very accurate descriptions of electron correlation and multi-configurational effects, which are important for systems involving f-block elements like europium. These methods can be used for highly accurate determinations of energy levels and electronic couplings, although they are computationally more demanding and typically limited to smaller systems or active spaces aip.orgrsc.org. While specific ab initio studies on Eu(ep-atta) were not detailed, ab initio calculations have been applied to study the electronic properties of other systems containing europium and for benchmarking less computationally expensive methods univie.ac.atresearchgate.netreading.ac.uk. Such calculations could be valuable for obtaining highly accurate reference data for the electronic structure of the ep-atta ligand and its interaction with the Eu3+ ion, particularly for understanding the subtle electronic effects influencing luminescence.

Molecular Dynamics Simulations for Solution Behavior, Hydration Shell Dynamics, and Ligand Flexibility

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior of molecules in various environments, such as in solution. For Eu(ep-atta), MD simulations can be used to study its behavior in aqueous solutions, including the dynamics of the hydration shell around the europium ion and the flexibility of the ep-atta ligand nih.govgalaxyproject.orgnih.govmddbr.eu. The number of water molecules coordinated to the europium ion (hydration number) significantly impacts the luminescence quantum yield due to non-radiative deactivation through O-H vibrations nih.gov. MD simulations can help determine the average hydration number and the rate of water exchange, providing crucial information for understanding and potentially improving luminescence efficiency in solution. Furthermore, MD can explore the conformational flexibility of the ep-atta ligand, which can influence its ability to effectively sensitize the europium ion and its interaction with the surrounding environment.

Force Field Development and Parameterization for Eu(ep-atta) Systems

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of complex chemical systems, including metal complexes in various environments. Accurate MD simulations rely heavily on the quality of the force field employed, which describes the potential energy of the system as a function of the atomic coordinates. For systems involving lanthanide ions like Europium(III) complexed with ligands such as ep-atta, the development and parameterization of a suitable force field presents unique challenges.

Force fields for metal complexes typically fall into two main categories: bonded and non-bonded models. Bonded models treat the interactions between the metal ion and its coordinating atoms using explicit bonds, angles, and dihedrals, similar to organic molecules. Non-bonded models, on the other hand, describe the metal-ligand interactions primarily through non-bonded terms like Lennard-Jones and electrostatic potentials, often with the aid of restraints derived from quantum mechanical (QM) calculations to maintain coordination geometry ekb.eg.

A critical consideration in force field development for highly charged metal ions, such as the trivalent europium ion (Eu³⁺), is the accurate representation of electrostatic interactions and polarization effects. Traditional non-polarizable force fields, while sometimes capable of reproducing coordination structures, may struggle to accurately capture dynamic properties and interactions in diverse environments nih.govnih.gov. This limitation has driven the development and application of polarizable force fields, such as those based on the AMOEBA framework, which explicitly account for electronic polarization and can provide a more accurate description of ion-ligand and ion-solvent interactions nih.govamericanelements.com. Studies on lanthanide ions have shown that polarizable force fields can be more successful in capturing properties like hydration free energies and detailed solvation structures compared to fixed-charge models nih.govamericanelements.com.

The parameterization of force fields for metal sites is often a complex process that is difficult to automate ekb.eg. It typically involves a combination of high-level quantum mechanical calculations and fitting to experimental data. QM calculations are frequently used to derive parameters such as partial charges, bond force constants, and angle bending parameters by calculating interaction energies and forces for relevant molecular fragments or clusters easychem.orgamericanelements.com. Methods like the Seminario method are employed to derive force constants from QM-calculated Hessians ekb.eg. Atomic charges are commonly derived using methods like restrained electrostatic potential (RESP) fitting to QM-calculated electrostatic potentials ekb.eg.

Experimental data, such as extended X-ray absorption fine structure (EXAFS) spectroscopy and hydration free energies, play a crucial role in validating and refining force field parameters nih.govnih.govanaxlab.com. By comparing simulation results to experimental observations, researchers can assess the accuracy of the force field and iteratively adjust parameters to improve agreement.

Specific challenges in parameterizing lanthanide complexes include the diffuse nature of f-orbitals, the variability in coordination numbers and geometries, and the significant influence of relativistic effects on electronic structure, which should ideally be considered in the underlying QM calculations used for parameter derivation americanelements.comanaxlab.com. Furthermore, the complexity of the ligand, such as ep-atta with its multiple potential coordination sites and flexible structure, adds layers of difficulty to the parameterization process. Careful selection of atom types and consideration of charge transfer effects are also essential for achieving accurate results ekb.eg.

Interactions of Eu Ep Atta with Biomolecular Systems: Fundamental Mechanisms

Investigations of Binding Mechanisms with Model Proteins and Enzymes

Studies exploring the interactions between Eu(ep-atta) and model proteins or enzymes aim to understand the nature of the binding sites, the forces involved, and the kinetics of complex formation. These investigations often utilize the unique luminescence properties of the europium complex to monitor binding events.

Luminescence-Based Assays for Ligand-Protein Interactions and Binding Kinetics

Luminescence-based assays are a primary tool for studying the interaction between Eu(ep-atta) and proteins. The long luminescence lifetime of Eu(III) complexes allows for time-resolved detection, which can significantly reduce background interference from scattered light or autofluorescence of biological samples. Techniques such as time-resolved luminescence resonance energy transfer (TR-LRET) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be employed, where the luminescence of Eu(ep-atta) acts as the donor signal. Changes in luminescence intensity, lifetime, or anisotropy upon binding to a protein can provide information about the affinity, stoichiometry, and kinetics of the interaction. For instance, binding to a protein might alter the hydration sphere around the Eu(III) ion, leading to changes in luminescence lifetime that can be correlated with binding affinity. Competitive binding assays, where Eu(ep-atta) competes with a known ligand for a protein binding site, can also be performed using luminescence readouts to determine binding constants.

Molecular Docking and Dynamics Simulations of Eu(ep-atta)-Protein Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, complement experimental studies by providing atomic-level insights into the interaction between Eu(ep-atta) and proteins. Molecular docking can predict potential binding sites on the protein surface or within cavities and estimate binding affinities based on scoring functions. MD simulations can further explore the stability of the predicted binding poses, the dynamic behavior of the complex within the protein environment, and the specific interactions (e.g., electrostatic, hydrogen bonding, hydrophobic) that stabilize the complex. These simulations can help to explain experimental observations from luminescence assays and spectroscopic studies, providing a detailed picture of the binding mechanism and the influence of the protein's dynamic nature on the interaction. Simulations can also explore how protein conformational changes might affect the binding of Eu(ep-atta) or how the binding of the complex might subtly influence protein structure.

Complexation with Nucleic Acids (DNA/RNA) for Fundamental Studies

The interaction of lanthanide complexes, including Eu(ep-atta), with nucleic acids like DNA and RNA is an active area of fundamental research. These studies explore the binding modes and the potential use of the complexes as probes for nucleic acid structure and dynamics.

Intercalation, Groove Binding, and Electrostatic Interaction Studies

Lanthanide complexes can interact with DNA and RNA through several modes: electrostatic interactions with the negatively charged phosphate (B84403) backbone, binding within the minor or major grooves, or intercalation between base pairs. The anionic nature of Eu(ep-atta) suggests that direct electrostatic attraction to the negatively charged phosphate backbone might be less dominant compared to cationic complexes, but interactions within the grooves or via specific recognition of base sequences or structural motifs are possible. Studies using techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy (if a suitable fluorophore is present or induced), circular dichroism (CD) spectroscopy, and viscosity measurements can help differentiate between these binding modes. For instance, intercalation typically leads to changes in DNA viscosity and characteristic shifts in UV-Vis spectra, while groove binding might induce specific changes in CD spectra. The specific binding mode of Eu(ep-atta) would depend on its size, shape, and charge distribution, as well as the specific sequence and conformation of the nucleic acid.

Luminescence Enhancement or Quenching upon DNA/RNA Interaction as a Probing Mechanism

The luminescence of Eu(ep-atta) can be significantly affected by its interaction with DNA or RNA, providing a sensitive method to probe these interactions. Binding to nucleic acids can lead to either enhancement or quenching of the europium luminescence., Luminescence enhancement often occurs when the complex binds to a site that reduces the number of coordinated water molecules around the Eu(III) ion, as O-H oscillators are efficient quenchers of Eu(III) luminescence. Binding within the hydrophobic environment of DNA grooves or via intercalation can displace water molecules, leading to increased luminescence intensity and lifetime., Conversely, quenching can occur if the binding site brings the Eu(III) ion into close proximity with efficient quenchers present in the nucleic acid, such as certain bases or structural elements, or if the interaction promotes non-radiative decay pathways. Monitoring the changes in luminescence intensity and lifetime as a function of nucleic acid concentration allows for the determination of binding constants and stoichiometry., This luminescence response makes Eu(ep-atta) a potentially useful probe for detecting the presence of nucleic acids or studying their structural transitions.

Cellular Uptake Mechanisms and Intracellular Localization Studies in Model Cell Lines (non-clinical)

The cellular uptake of lanthanide complexes is a critical aspect for their application as intracellular probes or therapeutic agents. While specific data on the uptake mechanisms of Eu(ep-atta) is not extensively detailed in the provided search results, studies on related europium complexes offer insights into potential pathways.

Research involving the use of ATTA-Eu3+ as a luminescence probe for singlet oxygen (¹O₂) has indicated that a modified version, AM-ATTA-Eu3+, can enter living cells. This entry is facilitated by the hydrolysis of the acetoxymethyl (AM) ester group by intracellular esterases, converting the less polar AM-ATTA-Eu3+ into the more polar ATTA-Eu3+ (or a related form like Eu(ep-atta)). This suggests that modifications to the ligand structure can significantly influence cellular permeability. The detection of intracellular ¹O₂ using this probe in HepG2 cells demonstrates that the complex, once inside, can localize within the cellular environment where ¹O₂ is generated. acs.orgnih.gov

The precise mechanisms by which lanthanide complexes, including those structurally similar to Eu(ep-atta), cross the cell membrane can vary. These may include passive diffusion, facilitated transport, or endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or pinocytosis, depending on the complex's size, charge, hydrophilicity, and interactions with cell surface molecules. ub.edunih.gov The negative charge implied by the nomenclature "Eu(ep-atta)" could influence its interaction with the cell membrane and its propensity for certain uptake routes.

Studies on other targeted lanthanide probes, while not specifically on Eu(ep-atta), highlight that conjugation to specific targeting moieties can direct uptake to cells expressing particular receptors. nih.gov This suggests that while a basic complex might enter via general mechanisms, functionalization can enable receptor-mediated endocytosis, leading to more specific and efficient cellular internalization in target cell lines.

Intracellular localization studies typically employ techniques such as confocal microscopy to visualize the distribution of the luminescent complex within the cell. By co-localizing the complex's luminescence signal with fluorescent markers specific to different organelles (e.g., endoplasmic reticulum, mitochondria, lysosomes), the intracellular destination of the complex can be determined. chemrxiv.orgrsc.org The observation of intracellular ¹O₂ detection by EP-ATTA-Eu3+ implies its presence in compartments where reactive oxygen species are produced. acs.orgnih.gov

Luminescent Probing of Subcellular Environments and Organelle Specificity

Europium complexes are well-suited for luminescent probing due to their unique photophysical properties, including narrow emission bands, long luminescence lifetimes, and large pseudo-Stokes shifts. nih.govresearchgate.netresearchgate.net These characteristics enable time-gated detection, which can effectively eliminate short-lived background fluorescence from biological components, leading to high-contrast imaging and sensitive detection. researchgate.netnih.gov

The complex ATTA-Eu3+ (and its endoperoxide form, EP-ATTA-Eu3+) has been specifically utilized as a time-gated luminescence probe for the detection of singlet oxygen (¹O₂) in biological systems, including living cells. acs.orgnih.govresearchgate.netresearchgate.net The probing mechanism relies on the specific reaction of the complex with ¹O₂, which results in a significant change in its luminescence properties. acs.orgnih.govresearchgate.net

Data from research on ATTA-Eu3+ indicates that the nonluminescent probe reacts with ¹O₂ to form the endoperoxide (EP-ATTA-Eu3+), leading to a marked increase in luminescence quantum yield and lifetime. acs.orgnih.govresearchgate.net This change in luminescence characteristics allows for the quantitative detection and imaging of ¹O₂ generation. acs.orgnih.govresearchgate.net

ProbeReaction with ¹O₂Luminescence Quantum Yield ChangeLuminescence Lifetime Change
ATTA-Eu3+Forms EP-ATTA-Eu3+Increases (e.g., 0.90% to 13.8%) researchgate.netIncreases (e.g., 0.80 to 1.29 ms) researchgate.net

The ability to detect intracellular ¹O₂ using AM-ATTA-Eu3+ in HepG2 cells, visualized through time-resolved fluorescence microscopy, demonstrates the potential of such europium complexes to probe specific events and conditions within the subcellular environment. acs.orgnih.gov While this example focuses on ¹O₂, the principle of using changes in luminescence properties upon interaction with specific analytes or environments can be extended to probe other aspects of subcellular chemistry and physiology.

Achieving organelle specificity with luminescent probes is crucial for understanding the unique biochemical environments within different cellular compartments. Strategies for organelle targeting often involve conjugating the luminescent probe to a molecule or peptide sequence known to accumulate in a particular organelle. chemrxiv.orgrsc.orgeuropa.eunih.gov While the intrinsic properties of Eu(ep-atta) might lead to some degree of differential localization based on charge and hydrophilicity, specific targeting requires molecular design. The successful intracellular detection of ¹O₂ suggests that the probe localizes to sites of ¹O₂ production, which can include various organelles depending on the cellular stimulus. acs.orgnih.gov

Design of Eu(ep-atta) Conjugates for Specific Biomolecular Targeting

The design of targeted luminescent probes involves conjugating a luminescent reporter unit, such as a europium complex, to a biomolecule or ligand that specifically binds to a target of interest, such as a protein, receptor, or organelle-specific marker. ub.edunih.govresearchgate.netnih.govacs.org This approach allows for the selective delivery and accumulation of the probe at the desired site within a complex biological system.

For Eu(ep-atta) or related europium complexes, conjugation strategies would involve chemically linking the complex to a targeting vector. The ep-atta ligand likely contains functional groups that can be utilized for conjugation, or the ligand can be modified to incorporate reactive handles (e.g., amines, carboxylic acids, thiols, or click chemistry handles) without disrupting its ability to chelate the europium ion and sensitize its luminescence. nih.govacs.org

Examples from the broader field of targeted lanthanide probes illustrate the feasibility of this approach. For instance, europium complexes have been conjugated to peptides for targeting specific cell surface receptors. nih.gov These conjugates have shown specific binding to target cells in vitro and have been visualized using luminescence microscopy. nih.gov

The choice of conjugation chemistry depends on the functional groups available on both the europium complex (or its ligand) and the targeting biomolecule. Common methods include amide coupling, click chemistry (e.g., azide-alkyne cycloaddition), maleimide-thiol reactions, and reductive amination. nih.govacs.org The conjugation strategy must be carefully selected to ensure the stability of the conjugate in biological environments, preserve the luminescence properties of the europium complex, and maintain the binding affinity and specificity of the targeting biomolecule. nih.govacs.org

The design of Eu(ep-atta) conjugates for specific biomolecular targeting would involve:

Identifying a suitable targeting biomolecule (e.g., antibody, peptide, small molecule ligand) that binds specifically to the desired cellular or subcellular target.

Introducing compatible reactive functional groups onto either the Eu(ep-atta) complex (or its ligand) or the targeting biomolecule, if not already present.

Employing appropriate conjugation chemistry to form a stable link between the complex and the targeting molecule.

Characterizing the resulting conjugate to confirm successful synthesis, assess its stability, evaluate its luminescence properties, and verify its binding specificity and cellular uptake in relevant model systems.

While specific examples of "Eu(ep-atta)" conjugates were not found, the established principles of conjugating lanthanide complexes to biomolecules for targeted imaging and sensing are directly applicable to the design of such probes based on the Eu(ep-atta) scaffold. nih.govnih.govacs.org

Advanced Applications of Eu Ep Atta in Chemical and Biological Research Tools

Development of Luminescent Sensors Based on Eu(ep-atta) Systems

Luminescent europium complexes, including those structurally related to Eu(ep-atta), are valuable components in the development of highly sensitive and selective sensors. The characteristic narrow emission bands and long luminescence lifetimes of Eu(III) ions, coupled with appropriate ligand design, enable the creation of probes that respond to specific analytes through changes in luminescence intensity or lifetime.

Sensing of Specific Ions and Small Molecules

Europium complexes have been explored for the detection of a variety of ions and small molecules. For instance, complexes featuring terpyridine and acetate (B1210297) functionalities, similar to the "atta" ligand backbone, have demonstrated utility in sensing reactive species. A europium(III) complex with a modified terpyridine ligand containing a 10-methyl-9-anthryl group (MTTA-Eu³⁺), closely related to ATTA, has been developed as a highly sensitive and selective time-gated luminescence probe for singlet oxygen (¹O₂). sigmaaldrich.comctdbase.org This probe reacts specifically with ¹O₂ to form an endoperoxide (EP-MTTA-Eu³⁺), resulting in a significant increase in luminescence quantum yield and lifetime. sigmaaldrich.com The reaction rate constant for MTTA-Eu with ¹O₂ is notably fast, enhancing its effectiveness as a sensor. sigmaaldrich.comctdbase.org

Beyond reactive oxygen species, europium ions and their complexes have shown promise in sensing other targets. Eu³⁺ ions have been utilized in fluorescence sensing methods for the detection of pathogenic bacteria, leveraging their paramagnetic properties and ability to chelate with functional groups on bacterial cell surfaces. ekb.eg The chelation of Eu³⁺ with tetracycline (B611298) (TC), for example, leads to a significant enhancement of its fluorescence, facilitating detection. ekb.eg Another example involves the sensing of bicarbonate concentration using a DO3A-based Eu³⁺ complex, where changes in the emission spectrum indicate varying bicarbonate levels. nih.gov The quenching of Eu(III) luminescence by water has also been utilized in sensors for moisture detection, even at very low concentrations. plos.org

pH-Sensing and Temperature-Sensing Applications at the Microscale

The sensitivity of luminescent probes to environmental parameters like pH and temperature is crucial for applications in complex biological systems. While direct information on "Eu(ep-atta)" for pH or temperature sensing at the microscale was not specifically found, related europium complexes provide insights into this potential. Some Eu³⁺ complexes with terpyridine-based ligands have shown stability over a wide pH range, such as pH 3-10 for an MTTA-Eu³⁺ complex, suggesting their suitability for use in various biological environments. sigmaaldrich.com Another Eu(III) complex, [Eu.ADPGlow]⁻, maintained stable luminescence between pH 4 and 7.5, indicating robustness in physiological conditions. jmir.org

While the search results did not provide specific examples of "Eu(ep-atta)" or closely related complexes being used as temperature sensors, the principle of using lanthanide luminescence, particularly the ratio of intensities from different emission bands or luminescence lifetime, for thermometry is well-established in the broader field of luminescent probes. Future research may explore the temperature sensitivity of Eu(ep-atta) at the microscale.

Biosensing Platforms for Biomarker Detection in Model Systems

Luminescent europium complexes are increasingly integrated into biosensing platforms for the detection of biomarkers in model systems. Their long luminescence lifetimes are particularly advantageous in biosensing, allowing for time-resolved detection techniques that effectively eliminate background autofluorescence from biological samples, thereby improving sensitivity and signal-to-noise ratio. jmir.org

Europium-based probes can be conjugated to biomolecules, such as antibodies, to target specific biomarkers. Europium chelates have been applied to immunolabeling of cell surface proteins in cancer cells for imaging applications. ctdbase.org The use of time-gated luminescence detection with lanthanide probes enables background-free imaging of analytes at subcellular and molecular levels. ctdbase.org The development of novel europium metal-organic gels (Eu-MOGs) with excellent electrochemiluminescence (ECL) emission further highlights the potential of europium in biosensing platforms, demonstrating ultrasensitive detection of biomarkers like miRNA-222 in cancer cell lysates. The design of these platforms often involves immobilizing biorecognition elements, such as antibodies or aptamers, onto a surface, with the europium complex acting as the signaling moiety upon binding of the target biomarker.

Fundamental Principles of Optical Imaging with Eu(ep-atta) in Non-Clinical Model Systems

The unique photophysical properties of europium(III) complexes make them highly suitable for various optical imaging techniques in non-clinical model systems, offering advantages such as high contrast and deep tissue penetration.

Time-Gated Luminescence Imaging Techniques for Enhanced Contrast

Time-gated luminescence (TGL) imaging is a powerful technique that leverages the long luminescence lifetimes of lanthanide ions like Eu³⁺ (typically in the microsecond to millisecond range) to discriminate their emission from short-lived background fluorescence (typically in the nanosecond range) originating from biological samples and reagents. ctdbase.org By introducing a delay between the excitation pulse and the start of signal acquisition, the short-lived background fluorescence decays, while the long-lived europium luminescence persists and is detected. ctdbase.org This temporal filtering significantly enhances the signal-to-background ratio and provides background-free images.

Europium complexes, including those structurally related to Eu(ep-atta), have been successfully employed in TGL imaging of living cells. sigmaaldrich.comctdbase.org This technique has been used to monitor the generation of singlet oxygen in HeLa cells sigmaaldrich.comctdbase.org and image endogenous nitric oxide production in living plant cells. The application of TGL microscopy with lanthanide probes allows for direct visualization of stained microorganisms in a background-free manner.

Two-Photon Excitation Imaging Methodologies for Deep-Tissue Probing

Two-photon excitation (TPE) imaging is a nonlinear optical microscopy technique that utilizes near-infrared (NIR) excitation light, typically from a pulsed femtosecond laser. ctdbase.org In TPE, two photons of lower energy simultaneously excite a fluorophore, which then emits a single photon of higher energy (shorter wavelength). This technique offers several advantages for imaging in biological tissues, including deeper penetration depth due to reduced scattering of NIR light, minimized photobleaching and phototoxicity confined to the focal volume, and intrinsic optical sectioning capability without the need for a pinhole.

Fluorescence Resonance Energy Transfer (FRET) Applications in Biological Research

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used in biological research to study molecular interactions and conformational changes. It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Lanthanide ions, particularly Europium(III) (Eu3+), are attractive donors in time-resolved FRET (TR-FRET) assays due to their long luminescence lifetimes and narrow emission bands, which help minimize interference from autofluorescence in biological samples.

The Eu(ep-atta) complex, or more specifically its related forms like ATTA-Eu3+ and its endoperoxide EP-ATTA-Eu3+, has been explored in the context of FRET-based sensing, notably as a probe for singlet oxygen (¹O₂). In this application, the ligand (ATTA) acts as an antenna, absorbing excitation light and transferring energy to the Eu3+ ion, which then luminesces. The reaction of the anthryl moiety within the ATTA ligand with singlet oxygen leads to the formation of an endoperoxide (EP-ATTA). This structural change in the ligand affects the efficiency of the intramolecular energy transfer to the Eu3+ ion, resulting in a significant change in the luminescence intensity and quantum yield of the complex.

Research findings indicate that the endoperoxide form, EP-ATTA-Eu3+, exhibits a greatly increased luminescence quantum yield compared to the unreacted ATTA-Eu3+. This enhancement in luminescence upon specific reaction with singlet oxygen forms the basis of a highly sensitive time-resolved luminescence probe for ¹O₂ in aqueous media.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Luminescence Quantum Yield (%)Luminescence Lifetime (µs)
ATTA-Eu3+3356150.58989
EP-ATTA-Eu3+33561510.01209

Data derived from research on ATTA-Eu3+ and its endoperoxide EP-ATTA-Eu3+ as a singlet oxygen probe.

The substantial increase in quantum yield (from 0.58% to 10.0%) upon the formation of the endoperoxide highlights the sensitivity of the Eu3+ luminescence to the structural and electronic properties of the coordinated ligand, mediated by the efficiency of the ligand-to-metal energy transfer process. This demonstrates the potential of Eu(III) complexes with tailored ligands for developing FRET-based biosensors that respond to specific biological analytes or events.

Use of Eu(ep-atta) as a Paramagnetic Probe for Fundamental Magnetic Resonance Studies

Europium(III) is a paramagnetic ion, possessing unpaired electrons that can interact with the magnetic moments of surrounding nuclei, particularly water protons. This interaction influences the nuclear relaxation times (T1 and T2), which is the fundamental principle behind Magnetic Resonance (MR) techniques, including Magnetic Resonance Imaging (MRI). Paramagnetic complexes are widely used as contrast agents in MRI to alter the relaxation rates of water protons, thereby enhancing image contrast.

The effectiveness of a paramagnetic probe in influencing proton relaxation is quantified by its relaxivity (r1 for T1 relaxation and r2 for T2 relaxation), typically expressed in units of mM⁻¹s⁻¹. Relaxivity is influenced by several factors, including the number of water molecules coordinated to the paramagnetic ion (hydration number, q), the rotational correlation time (τR) of the complex, the electronic spin relaxation times of the metal ion, and the strength of the magnetic field.

While Gadolinium(III) (Gd3+) is the most commonly used paramagnetic ion in clinical MRI contrast agents due to its high magnetic moment and favorable electronic relaxation properties, other paramagnetic lanthanides like Eu3+ also possess the inherent ability to affect water proton relaxation. The paramagnetic nature of Eu3+ means that complexes like Eu(ep-atta) could, in principle, be used to study fundamental aspects of paramagnetic relaxation.

However, research specifically detailing the relaxivity properties of the Eu(ep-atta) complex for use as a paramagnetic probe in fundamental MR studies is not extensively reported in the provided search results. The primary focus for this specific complex appears to be on its luminescent properties and applications. While the principles of paramagnetic relaxation for lanthanide ions are well-established and applicable to Eu3+, specific relaxivity data (r1 and r2 values) for Eu(ep-atta) under varying conditions (e.g., temperature, magnetic field strength) are not available from the search results. Therefore, discussion regarding its use as a paramagnetic probe for fundamental studies remains theoretical based on the known properties of paramagnetic lanthanides and the general principles of relaxivity. Studies in this area would involve measuring the effect of the complex on the T1 and T2 relaxation times of water protons and analyzing these effects based on parameters like concentration and temperature to determine its relaxivity and understand the underlying relaxation mechanisms.

Integration into Advanced Materials and Nanostructures for Research Tools

The unique luminescent properties of Europium(III) complexes, including Eu(ep-atta) and similar chelates, make them attractive components for integration into advanced materials and nanostructures. This integration can lead to the development of novel research tools with enhanced sensitivity, multiplexing capabilities, and the potential for targeted delivery or localization. Strategies for incorporating luminescent lanthanide complexes into materials include doping inorganic nanoparticles, encapsulating complexes within nanocarriers, or functionalizing the surface of nanomaterials with the complexes.

Luminescent nanoparticles containing lanthanide complexes can offer advantages such as increased brightness due to the presence of multiple emitting centers within a single nanoparticle, protection of the complex from the surrounding environment, and the ability to tune the particle size and surface properties for specific applications. For instance, lanthanide-doped inorganic nanoparticles with organic antenna ligands coordinated to the surface have been developed to enhance light harvesting and subsequent lanthanide emission. Similarly, discrete lanthanide complexes can be encapsulated within porous or polymeric nanoparticles.

Hybrid materials combining luminescent lanthanide complexes with other functional components, such as plasmonic nanostructures, can lead to synergistic effects, such as enhanced luminescence through plasmon-enhanced fluorescence. These advanced materials can serve as versatile research tools for applications like high-sensitivity bioimaging, multiplexed detection of biomarkers, and the development of sophisticated sensors.

While the provided search results discuss the general strategies and benefits of integrating luminescent lanthanide complexes into advanced materials and nanostructures for research purposes, specific examples detailing the integration of the Eu(ep-atta) complex itself into such materials were not prominently featured. However, given the demonstrated luminescent properties of Eu(ep-atta) and related ATTA-Eu3+/EP-ATTA-Eu3+ complexes, particularly the efficient energy transfer from the ligand antenna, it is plausible that this complex could be integrated into various nanoparticle and hybrid material platforms using established methods for other luminescent lanthanide chelates. Such integration would likely aim to leverage its specific luminescence characteristics, potentially for applications requiring highly sensitive or responsive luminescent probes within nanoscale architectures.

Q & A

Q. Q. How can researchers ensure compliance with ethical guidelines when using Eu(ep-atta) in biological studies?

  • Protocols :
  • Obtain approval from institutional review boards for cell-based assays.
  • Follow OECD guidelines for chemical safety testing (e.g., GLPs).
  • Transparency : Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.